![molecular formula C12H28N6O2 B1630800 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) CAS No. 69938-76-7](/img/structure/B1630800.png)
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
Overview
Description
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), also known as HMDMS, is a semicarbazide derivative that has been used in a variety of scientific research applications. HMDMS is an important reagent in organic synthesis, and has been used to synthesize a range of compounds, including heterocycles, polymers, and other organic compounds. HMDMS is also used as a catalyst in a variety of chemical reactions, and has been studied for its potential therapeutic applications.
Scientific Research Applications
Polymerization Reactions
This compound is utilized in the production process of polyurethane (PU) profiles, shoe materials, plastics, and polyurethane fibers . It acts as an anti-yellowing agent during processing and can participate in polymerization reactions to enhance the properties of the final product .
Antioxidant and Stabilizer
It serves as an antioxidant and stabilizer in various manufacturing processes. By preventing oxidative degradation, it helps maintain the quality and longevity of materials .
Anti-Yellowing Agent for Coatings
In polyurethane coatings, it is used to prevent yellowing, which is crucial for maintaining the aesthetic quality of the coatings over time .
NDMA Formation Inhibition
During ozonation treatment processes, this compound has been studied for its role in inhibiting the formation of N-Nitrosodimethylamine (NDMA), a potential carcinogen .
Environmental Impact Studies
Research has been conducted to understand its environmental impact, particularly in water treatment scenarios where it may contribute to NDMA formation .
Industrial Applications
It finds applications in various industrial processes due to its chemical properties that contribute to the stability and quality of products .
Mechanism of Action
Target of Action
It is known to be used as an anti-yellowing agent in the production process of pu profiles, shoe materials, plastics, and polyurethane fibers .
Mode of Action
It is known to prevent yellowing during processing and can participate in polymerization reactions .
Result of Action
It is known to be used as an anti-yellowing agent, suggesting that it may interact with certain pigments or structures to prevent yellowing .
properties
IUPAC Name |
1-(dimethylamino)-3-[6-(dimethylaminocarbamoylamino)hexyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N6O2/c1-17(2)15-11(19)13-9-7-5-6-8-10-14-12(20)16-18(3)4/h5-10H2,1-4H3,(H2,13,15,19)(H2,14,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETHREXFBVHLJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)NCCCCCCNC(=O)NN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4072021 | |
Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4072021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69938-76-7 | |
Record name | N,N′-1,6-Hexanediylbis[2,2-dimethylhydrazinecarboxamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69938-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis(2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069938767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4072021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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